molecular formula C20H17ClO2S B2726025 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-41-2

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2726025
CAS No.: 251307-41-2
M. Wt: 356.86
InChI Key: OBLYXXRZYGHQDU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a sulfoxide compound containing a chiral sulfur center. It serves as a key intermediate in the synthesis of atropisomeric 1,1′-binaphthyls. This compound is not naturally occurring and is primarily utilized in organic synthesis research.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of atropisomeric compounds.

    Biology: Studying the effects of chiral sulfoxides on biological systems.

    Industry: Limited use in industrial applications, primarily focused on research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the oxidation of 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkylating agents under basic conditions.

Major Products

    Oxidation: 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol.

    Reduction: 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol.

    Substitution: Alkylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with molecular targets through its chiral sulfur center.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol: The reduced form of the compound.

    2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol: The oxidized form of the compound.

    Other chiral sulfoxides: Compounds with similar chiral sulfur centers.

Uniqueness

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to its specific chiral sulfur center and its role as an intermediate in the synthesis of atropisomeric compounds. This makes it particularly valuable in research focused on chiral chemistry and the development of new chiral drugs .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfinyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLYXXRZYGHQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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